Doxycycline hyclate

Description

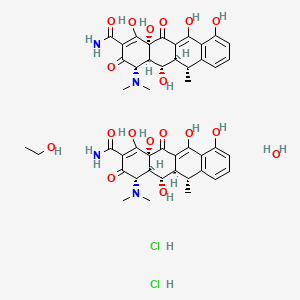

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Protein synthesis is essential for survival and functioning of cells, including bacteria. Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit. The drug blocks the association charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, which is the acceptor site on the mRNA-ribosome complex. Doxycycline ultimately impedes the elongation phase of protein synthesis and halts the production of essential proteins for bacterial survival and functioning. Doxycycline mediates anti-inflammatory actions by preventing calcium-dependent microtubular assembly and lymphocytic proliferation, thereby inhibiting leukocyte movement during inflammation. It also inhibits nitric oxide synthase, which is an enzyme that produces nitric oxide, an inflammatory signaling molecule. TETRACYCLINES INHIBIT BACTERIAL PROTEIN SYNTHESIS. ... ONCE TETRACYCLINES GAIN ACCESS TO THE BACTERIAL CELL, THEY BIND PRINCIPALLY TO 30 S SUBUNITS OF BACTERIAL RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL T-RNA TO M-RNA-RIBOSOME COMPLEX. ... ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF THE TETRACYCLINESARE REVERSIBLE WHEN THE DRUG IS REMOVED. /TETRACYCLINES/ |

|---|---|

CAS No. |

24390-14-5 |

Molecular Formula |

C46H55ClN4O17 |

Molecular Weight |

971.4 g/mol |

IUPAC Name |

bis((4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide);ethanol;hydrochloride |

InChI |

InChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1 |

InChI Key |

RBXVTKJNXYJLNQ-FSKLHFAESA-N |

Isomeric SMILES |

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Canonical SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Appearance |

Solid powder |

Color/Form |

YELLOW, CRYSTALLINE POWDER |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

17086-28-1 (mono-hydrate) 41411-66-9 (6-epimer, mono-hydrochloride) 69935-17-7 (mono-hydrochloride, di-hydrate) 94088-85-4 (calcium salt (1:2)) |

shelf_life |

>2 years if stored properly |

solubility |

>76.9 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Doxycycline Hyclate; Vivox; Doxy-Lemmon; Doxychel Hyclate; Atridox; Periostat; Oracea; Periostat; Vibra Tabs; Vibra-Tabs; Vibramycin; Vibramycin Novum; VibraTabs; Vibravenos; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Doxycycline Hyclate in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxycycline hyclate, a semisynthetic tetracycline antibiotic, exerts its primary antibacterial effect through the inhibition of protein synthesis. This guide provides a detailed exploration of its core mechanism of action, focusing on its interaction with the bacterial ribosome. It includes quantitative data on its efficacy, detailed experimental protocols for studying its mechanism, and visual representations of the key pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and drug development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline's principal mechanism of action is the disruption of protein synthesis in bacteria. This is achieved by specifically targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

Binding to the 30S Ribosomal Subunit

Doxycycline binds reversibly to the 30S ribosomal subunit, which is the smaller of the two subunits that compose the bacterial 70S ribosome.[1][2][3] This interaction is highly specific to the bacterial ribosome, contributing to the selective toxicity of doxycycline against bacteria with minimal effects on eukaryotic host cells, which possess 80S ribosomes.

The binding site for tetracyclines, including doxycycline, is located in a pocket on the 30S subunit. This pocket is formed by segments of the 16S ribosomal RNA (rRNA).

Interference with Aminoacyl-tRNA Binding

The binding of doxycycline to the 30S subunit physically obstructs the A-site (aminoacyl site) of the ribosome.[1][3] The A-site is the location where the incoming aminoacyl-transfer RNA (aa-tRNA), which carries the next amino acid to be added to the growing polypeptide chain, binds to the mRNA codon. By occupying this critical site, doxycycline prevents the stable binding of the aa-tRNA to the ribosome-mRNA complex.[1][3] This steric hindrance is the central event in doxycycline's bacteriostatic action.

dot

Caption: Doxycycline's primary mechanism of action.

Secondary Mechanism: Inhibition of pre-rRNA Processing

Emerging evidence suggests a secondary mechanism of action for doxycycline involving the inhibition of precursor ribosomal RNA (pre-rRNA) processing. In bacteria, the maturation of functional ribosomes requires the cleavage of long pre-rRNA transcripts into the mature 16S, 23S, and 5S rRNAs. This process is carried out by various ribonucleases, including RNase III.

Studies have indicated that doxycycline can interfere with the cleavage of these pre-rRNA molecules. This inhibition leads to an accumulation of unprocessed pre-rRNA transcripts and a subsequent reduction in the pool of mature, functional ribosomes. This impairment of ribosome biogenesis further contributes to the overall inhibition of protein synthesis.

dot

Caption: Doxycycline's secondary mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of doxycycline.

| Parameter | Organism(s) | Value | Reference(s) |

| Binding Affinity (Kd) of Tetracycline to 30S Subunit | Thermus thermophilus | 1-2 µM | [4] |

| Binding Affinity (Kd) of Tetracycline to 80S Ribosome | Eukaryotic | ~30 µM | [4] |

| Bacterial Strain | Condition | MIC (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | Susceptible | ≤0.25 | [3] |

| Streptococcus pneumoniae | Intermediate | 0.5 | [3] |

| Streptococcus pneumoniae | Resistant | ≥1 | [3] |

| Staphylococcus aureus | Susceptible (CLSI) | ≤4 | |

| Staphylococcus aureus | Resistant (CLSI) | ≥16 | |

| Escherichia coli | - | 0.2 and 0.4 | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Procedure:

-

Prepare Doxycycline Dilutions:

-

Create a serial two-fold dilution of the doxycycline stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Include a growth control well (no doxycycline) and a sterility control well (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of doxycycline at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure optical density.

-

dot

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Translation Inhibition Assay

This assay measures the ability of doxycycline to inhibit protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine)

-

ATP and GTP

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell-free extract, DNA/mRNA template, amino acid mixture, ATP, and GTP.

-

Add doxycycline solutions to achieve a range of final concentrations. Include a no-doxycycline control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

-

Precipitation of Proteins:

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

-

Filtration and Washing:

-

Collect the precipitated proteins by vacuum filtration through glass fiber filters.

-

Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of protein synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each doxycycline concentration relative to the no-doxycycline control. Plot the results to determine the IC50 value (the concentration of doxycycline that inhibits protein synthesis by 50%).

-

Northern Blot Analysis for pre-rRNA Processing

This technique is used to detect and quantify specific RNA molecules, in this case, to assess the impact of doxycycline on pre-rRNA processing.

Materials:

-

Bacterial cells treated with and without doxycycline

-

RNA extraction kit

-

Agarose gel electrophoresis apparatus

-

Formaldehyde (for denaturing gel)

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven

-

Labeled DNA probe specific for a pre-rRNA sequence

-

Hybridization buffer

-

Wash buffers

-

Phosphorimager or X-ray film

Procedure:

-

RNA Extraction:

-

Grow bacterial cultures in the presence and absence of sub-inhibitory concentrations of doxycycline.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

-

Gel Electrophoresis:

-

Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.

-

-

Blotting:

-

Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

-

-

Crosslinking and Prehybridization:

-

Covalently link the RNA to the membrane using a UV crosslinker.

-

Incubate the membrane in hybridization buffer to block non-specific binding sites.

-

-

Hybridization:

-

Add the labeled DNA probe (specific to a pre-rRNA sequence) to the hybridization buffer and incubate with the membrane overnight to allow the probe to anneal to its complementary RNA sequence.

-

-

Washing:

-

Wash the membrane with a series of wash buffers of increasing stringency to remove unbound and non-specifically bound probe.

-

-

Detection:

-

Detect the signal from the labeled probe using a phosphorimager or by exposing the membrane to X-ray film. The intensity of the band corresponding to the pre-rRNA will indicate its relative abundance.

-

dot

Caption: Workflow for Northern blot analysis of pre-rRNA.

Conclusion

This compound remains a clinically important antibiotic due to its effective inhibition of bacterial protein synthesis. Its primary mechanism, the blockade of the ribosomal A-site, is a well-established paradigm of antibiotic action. The potential secondary mechanism involving the disruption of pre-rRNA processing adds another layer to its antibacterial activity. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for combating the rise of antibiotic resistance and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of antimicrobial research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome-binding antibiotics increase bacterial longevity and growth efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Doxycycline Hyclate: A Comprehensive Technical Guide on its Anti-Inflammatory Properties for Research Professionals

An In-depth Exploration of the Mechanisms and Methodologies for Scientists and Drug Development Professionals

Introduction

Doxycycline, a semisynthetic tetracycline antibiotic, has long been a staple in the treatment of bacterial infections.[1][2][] Beyond its well-established antimicrobial activity, a growing body of evidence highlights its potent anti-inflammatory properties, independent of its bacteriostatic effects.[1][2][4][5] This has led to its successful use in the management of chronic inflammatory conditions such as rosacea and periodontitis at sub-antimicrobial doses.[][4][6] For researchers and drug development professionals, understanding the nuanced mechanisms behind doxycycline's anti-inflammatory action is crucial for harnessing its therapeutic potential in a wider range of inflammatory and autoimmune diseases.

This technical guide provides a comprehensive overview of the anti-inflammatory properties of doxycycline hyclate, focusing on its core mechanisms of action. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding for research applications.

Core Anti-Inflammatory Mechanisms of Doxycycline

Doxycycline exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key components of the inflammatory cascade. These mechanisms include the inhibition of matrix metalloproteinases (MMPs), modulation of critical signaling pathways like NF-κB and MAPK, reduction of pro-inflammatory cytokine production, regulation of nitric oxide synthesis, and scavenging of reactive oxygen species (ROS).

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[7] During inflammation, their upregulation contributes to tissue destruction and remodeling.[7] Doxycycline, at sub-antimicrobial concentrations, is a potent inhibitor of MMPs.[7][8] Its primary mechanism of MMP inhibition involves the direct chelation of the catalytic zinc ion (Zn²⁺) within the active site of the MMP molecule.[7] This action is independent of its antimicrobial properties.[7]

Doxycycline has been shown to inhibit various MMPs, including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and stromelysins (MMP-3, MMP-10, MMP-11).[7]

Quantitative Data on MMP Inhibition by Doxycycline

| MMP Target | Cell/Tissue Type | Doxycycline Concentration | Observed Effect | Reference |

| MMP-2 | Human Aortic Smooth Muscle Cells | 5-40 µg/mL | Concentration-dependent inhibition of expression (IC50 = 6.5 µg/mL) | [9] |

| MMP-2 (active) | Human Aortic Aneurysm Tissue | 5 µg/mL | 50% reduction in secreted active MMP-2 | [9] |

| MMP-2 (latent) | Human Aortic Aneurysm Tissue | 5 µg/mL | 30% reduction in secreted latent MMP-2 | [9] |

| MMP-9 (active) | LPS-induced PC3 cells | Not specified | Significant inhibition of active MMP-9 level | [7] |

| MMP-9 | Plasma (in vivo) | 100 mg B.I.D. | 22% reduction in plasma MMP-9 activity at 12 hours | [10] |

| MMP-9 | Stimulated Neutrophils (in vitro) | Not specified | 28% reduction in released MMP-9 | [10] |

Modulation of Inflammatory Signaling Pathways

Doxycycline significantly influences key intracellular signaling pathways that orchestrate the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB transcription factor family plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[12] Doxycycline has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB.[12][13]

MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, is another critical regulator of inflammatory processes.[14] These kinases are activated by various extracellular stimuli and in turn regulate the activity of several transcription factors involved in inflammation. Doxycycline has been demonstrated to suppress the activation of the p38 MAPK and JNK pathways in response to inflammatory stimuli.[13][14] For instance, in microglial cells, doxycycline inhibits LPS-induced phosphorylation of p38 MAPK.[13]

Signaling Pathway: Doxycycline's Inhibition of NF-κB Activation

Caption: Doxycycline inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.

Reduction of Pro-inflammatory Cytokine Production

A hallmark of doxycycline's anti-inflammatory activity is its ability to suppress the production and release of key pro-inflammatory cytokines.[15] Studies have consistently shown that doxycycline can reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various cell types and in vivo models.[15][16][17] This effect is observed at both low and high doses, although low doses have been shown to be more effective in certain experimental settings.[16][18]

Quantitative Data on Cytokine Inhibition by Doxycycline

| Cytokine | Cell/System Type | Doxycycline Concentration | Observed Effect | Reference |

| IL-1β, IL-6, TNF-α, MIP-1α, MIP-1β | SEB/TSST-stimulated PBMC | 0.01 mM | Reduction to 10-61% of untreated stimulated cells | [15] |

| TNF-α, IL-1α, IL-1β, IL-6, IL-8 | A. actinomycetemcomitans-stimulated human monocytes | Low-dose | Significant inhibition after 6 hours | [17] |

| IL-8, TNF-α, IL-6 | LPS-stimulated HaCaT cells (pretreatment) | 0.3-0.6 mg/µL (low dose) | Significant reduction in gene expression | [16] |

| TNF-α, IL-1β | LPS-activated primary microglial cells | Concentration-dependent | Lowered production | [13] |

Regulation of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, excessive production of NO by inducible nitric oxide synthase (iNOS) during inflammation can be cytotoxic and contribute to tissue damage.[19][20] Doxycycline has been shown to inhibit the expression and activity of iNOS.[21] The mechanism appears to be at the post-transcriptional level, where doxycycline increases the degradation of iNOS mRNA, leading to decreased iNOS protein expression and subsequent reduction in NO production.[22][23][24]

Experimental Workflow: Investigating Doxycycline's Effect on iNOS Expression

Caption: A typical workflow to assess doxycycline's impact on iNOS expression and NO production.

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, are byproducts of cellular metabolism that can cause oxidative damage to lipids, proteins, and DNA when produced in excess during inflammation.[25] Doxycycline has been shown to possess direct ROS scavenging properties.[16][25] Specifically, it can directly scavenge superoxide radicals.[25] This antioxidant activity may contribute to its anti-inflammatory effects by reducing oxidative stress and preventing the activation of pro-inflammatory signaling pathways and MMPs that are sensitive to redox state.[25][26][27]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the anti-inflammatory properties of doxycycline.

Protocol 1: Gelatin Zymography for MMP-9 Activity

-

Objective: To determine the effect of doxycycline on the enzymatic activity of MMP-9.

-

Methodology:

-

Culture cells (e.g., PC3 prostate cancer cells) and treat with an inflammatory stimulus (e.g., 0.5 µg/mL LPS) with or without doxycycline for 24 hours.[7]

-

Collect the conditioned media and concentrate the proteins.

-

Separate proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

After electrophoresis, wash the gel to remove SDS and incubate in a developing buffer to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands against a blue background.

-

Quantify band intensity using densitometry.

-

Protocol 2: Western Blot for NF-κB and MAPK Pathway Proteins

-

Objective: To assess the effect of doxycycline on the activation of NF-κB and MAPK signaling pathways.

-

Methodology:

-

Culture cells (e.g., primary microglial cells) and pre-treat with various concentrations of doxycycline before stimulating with an inflammatory agent (e.g., LPS).[13]

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38 MAPK).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Protocol 3: ELISA for Cytokine Quantification

-

Objective: To measure the effect of doxycycline on the secretion of pro-inflammatory cytokines.

-

Methodology:

-

Culture cells (e.g., human peripheral blood mononuclear cells or HaCaT keratinocytes) and treat with an inflammatory stimulus (e.g., Staphylococcal exotoxins or LPS) in the presence or absence of doxycycline.[15][16]

-

Collect the cell culture supernatants at specified time points.

-

Quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]

-

Protocol 4: Griess Assay for Nitric Oxide Production

-

Objective: To determine the effect of doxycycline on the production of nitric oxide.

-

Methodology:

-

Culture cells (e.g., murine macrophages) and stimulate with an inflammatory agent (e.g., LPS) with or without doxycycline.[22]

-

Collect the culture supernatant.

-

Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature to allow for a colorimetric reaction to occur.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

Conclusion

This compound possesses a remarkable and complex profile of anti-inflammatory activities that extend far beyond its antibiotic function. Its ability to inhibit MMPs, modulate the NF-κB and MAPK signaling pathways, reduce pro-inflammatory cytokine levels, regulate nitric oxide production, and scavenge reactive oxygen species makes it a compelling molecule for further investigation in a variety of inflammatory disease contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating and leveraging the therapeutic potential of doxycycline's anti-inflammatory properties. Future research should continue to explore the precise molecular interactions and dose-dependent effects of doxycycline in different pathological conditions, paving the way for novel therapeutic applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Doxycycline as an anti-inflammatory agent: updates in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two randomized phase III clinical trials evaluating anti-inflammatory dose doxycycline (40-mg doxycycline, USP capsules) administered once daily for treatment of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. Frontiers | Multi-dimensional role of AGEs in periodontitis: from matrix remodeling to neuro-immune crosstalk [frontiersin.org]

- 9. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in" by Carolina V. Alexander-Savino, Matthew S. Hayden et al. [scholar.rochesterregional.org]

- 12. oncotarget.com [oncotarget.com]

- 13. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Corticosteroid and doxycycline suppress MMP-9 and inflammatory cytokine expression, MAPK activation in the corneal epithelium in experimental dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of low-dose doxycycline on cytokine secretion in human monocytes stimulated with Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory properties of low and high doxycycline doses: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. researchgate.net [researchgate.net]

- 21. A novel mechanism of action of tetracyclines: Effects on nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. post-transcriptional-regulation-of-inducible-nitric-oxide-synthase-mrna-in-murine-macrophages-by-doxycycline-and-chemically-modified-tetracyclines - Ask this paper | Bohrium [bohrium.com]

- 23. Post-transcriptional regulation of inducible nitric oxide synthase mRNA in murine macrophages by doxycycline and chemically modified tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Doxycycline modulates nitric oxide production in murine lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel Antioxidant Properties of Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dovepress.com [dovepress.com]

- 27. Reactive oxygen species activate and tetracyclines inhibit rat osteoblast collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Off-Target Effect of Doxycycline Hyclate on Eukaryotic Mitochondrial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxycycline, a broad-spectrum tetracycline antibiotic, is widely utilized in biomedical research, notably for regulating gene expression in Tet-On/Tet-Off systems. However, its utility is accompanied by a significant off-target effect: the inhibition of eukaryotic mitochondrial protein synthesis. This phenomenon stems from the evolutionary origin of mitochondria from proteobacteria. Doxycycline binds to the small subunit of the mitochondrial ribosome (mitoribosome), impeding the translation of the 13 essential proteins encoded by mitochondrial DNA (mtDNA). These proteins are all critical components of the oxidative phosphorylation (OXPHOS) system.

The inhibition of their synthesis leads to a state of "mitonuclear protein imbalance," where the production of nuclear-encoded mitochondrial proteins continues unabated. This imbalance triggers a cascade of downstream cellular events, including mitochondrial dysfunction, activation of stress response pathways like the mitochondrial unfolded protein response (UPRmt), and alterations in cellular metabolism. These effects can confound experimental results, particularly in studies where mitochondrial function is a key endpoint. This guide provides an in-depth technical overview of the mechanism of action of doxycycline on mitochondrial protein synthesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways.

Mechanism of Action: Doxycycline's Interference with the Mitoribosome

Doxycycline's primary mechanism of antibacterial action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][2] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, doxycycline also targets the mitochondrial 28S small subunit (mt-SSU).[3][4]

The process unfolds as follows:

-

Binding to the A-Site: Doxycycline binds to the A-site (aminoacyl site) of the mt-SSU.[2][3] This binding is allosteric and prevents the proper association of aminoacyl-tRNA with the mRNA-ribosome complex.[1][2]

-

Stalling of Translation Elongation: By blocking the A-site, doxycycline effectively halts the elongation phase of mitochondrial protein synthesis.[1][5] This prevents the incorporation of new amino acids into the growing polypeptide chain.

-

Reduced Synthesis of mtDNA-Encoded Proteins: Consequently, the synthesis of the 13 proteins encoded by the mtDNA is significantly reduced.[6][7] These proteins are all subunits of the OXPHOS complexes I, III, IV, and V.

This targeted inhibition of mitochondrial translation, while nuclear translation remains unaffected, is the primary trigger for the downstream cellular consequences.

Quantitative Effects of Doxycycline on Mitochondrial Function

The inhibition of mitochondrial protein synthesis by doxycycline leads to measurable changes in several key cellular parameters. The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of doxycycline.

Table 1: Effect of Doxycycline on the Abundance of Mitochondrial Proteins

| Cell Line | Doxycycline Concentration | Duration of Treatment | mtDNA-Encoded Protein | Change in Protein Level (relative to control) | Nuclear-Encoded Mitochondrial Protein (Control) | Reference |

| HEK293 | 10 µg/mL | 96 hours | MT-CO1 | Significantly lower | SDHA (unchanged) | [4] |

| HeLa | 10 µg/mL | Not specified | MT-CO1 | Reduced | SDHA (unchanged) | [6] |

| Hepa 1-6 | 10 µg/mL | Not specified | MT-CO1 | Reduced | SDHA (unchanged) | [6] |

| A549 | 10 µg/mL | 5 days | MT-CO2, MT-CO3 | Decreased | Not specified | [8] |

| H9C2 | 10 µg/mL | 96 hours | MT-CO1 | Significantly lower | SDHA (unchanged) | [4] |

| H9C2 | 30 µg/mL | 96 hours | MT-CO1 | Significantly lower | SDHA (unchanged) | [4] |

Table 2: Effect of Doxycycline on Mitochondrial Respiration

| Cell Line | Doxycycline Concentration | Effect on Oxygen Consumption Rate (OCR) | Reference |

| Human Glioma Cells | 0.01-1 µg/mL | Reduced oxygen consumption | [9] |

| H9C2 | 10 µg/mL | Dose-dependent reduction in routine, ATP-linked, and maximal uncoupled respiration | [4] |

| H9C2 | 30 µg/mL | Dose-dependent reduction in routine, ATP-linked, and maximal uncoupled respiration | [4] |

| Glioblastoma Cells | Not specified | Decreased basal and maximal OCR | [10][11] |

Table 3: Effect of Doxycycline on Other Mitochondrial Parameters

| Cell Line | Doxycycline Concentration | Parameter | Effect | Reference |

| Glioblastoma Cells | Not specified | Mitochondrial Membrane Potential | Decreased | [10][11] |

| Glioblastoma Cells | Not specified | ATP Levels | Decreased | [10][11] |

| Glioblastoma Cells | Not specified | Mitochondrial Superoxide | Increased | [10][11] |

| Hepa 1-6, HeLa, GT1-7 | Not specified | Mitochondrial Morphology | More fragmented | [6] |

| A549 | 10 µg/mL | Reactive Oxygen Species (ROS) | Increased | [12] |

Signaling Pathways and Cellular Responses

The disruption of mitochondrial proteostasis by doxycycline activates several signaling pathways and cellular responses.

Caption: Doxycycline's effect on mitochondrial protein synthesis and downstream cellular responses.

Experimental Protocols

Investigating the effects of doxycycline on mitochondrial protein synthesis requires a combination of techniques to assess both the direct inhibition of translation and the downstream functional consequences.

Measurement of de novo Mitochondrial Protein Synthesis

This method directly measures the rate of new protein synthesis within the mitochondria.[8]

Principle: Cells are incubated with a radiolabeled amino acid (e.g., ³⁵S-methionine) in the presence of an inhibitor of cytosolic protein synthesis (e.g., emetine). This ensures that only proteins synthesized by the mitoribosomes are labeled.

Protocol:

-

Cell Culture: Culture cells to near confluency.

-

Inhibition of Cytosolic Translation: Pre-incubate cells with a cytosolic translation inhibitor (e.g., 100 µg/mL emetine) for 1 hour to ensure complete blockage of cytoplasmic protein synthesis.

-

Radiolabeling: Add ³⁵S-methionine to the culture medium and incubate for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with PBS and lyse in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Stain the gel with Coomassie Brilliant Blue to visualize total protein as a loading control, then dry the gel and expose it to X-ray film or a phosphorimager to detect the radiolabeled mitochondrial translation products.

Caption: Workflow for measuring de novo mitochondrial protein synthesis.

Western Blotting for Mitonuclear Protein Imbalance

This technique is used to assess the steady-state levels of specific mtDNA-encoded and nuclear-encoded mitochondrial proteins.[4][6]

Principle: Western blotting uses specific antibodies to detect and quantify individual proteins in a complex mixture. By comparing the levels of a labile mtDNA-encoded protein (e.g., MT-CO1) to a stable nuclear-encoded mitochondrial protein (e.g., SDHA), the mitonuclear protein imbalance can be quantified.

Protocol:

-

Cell Treatment and Lysis: Treat cells with doxycycline for the desired time and concentration, then lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against an mtDNA-encoded protein (e.g., anti-MT-CO1) and a nuclear-encoded mitochondrial protein (e.g., anti-SDHA). A loading control (e.g., anti-β-actin or anti-tubulin) should also be used.

-

Wash and incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

-

-

Detection and Quantification: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software. Calculate the ratio of the mtDNA-encoded protein to the nuclear-encoded protein.

High-Resolution Respirometry for Mitochondrial Function

This method measures the oxygen consumption rate (OCR) of cells, providing a real-time assessment of mitochondrial respiratory function.[4]

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures the OCR of cells in a multi-well plate. By sequentially injecting different mitochondrial inhibitors and substrates, various parameters of mitochondrial respiration can be determined.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Doxycycline Treatment: Treat cells with doxycycline as required.

-

Assay Preparation: Replace the culture medium with a specialized assay medium.

-

Mitochondrial Stress Test: Load the injector ports of the sensor cartridge with sequential inhibitors:

-

Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Acquisition and Analysis: Place the plate in the analyzer and run the assay. The software will calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion and Recommendations

Doxycycline hyclate has a well-documented inhibitory effect on eukaryotic mitochondrial protein synthesis, which can significantly impact experimental outcomes. Researchers utilizing doxycycline, particularly in systems where mitochondrial metabolism is a factor, must be aware of these off-target effects.

Key Recommendations:

-

Dose-Response and Time-Course Studies: Carefully titrate the concentration of doxycycline to the minimum effective dose for the intended application (e.g., gene induction) and for the shortest duration possible to minimize mitochondrial side effects.

-

Appropriate Controls: Include control experiments to assess the impact of doxycycline on mitochondrial function in the specific experimental system. This may involve measuring OCR, assessing mitonuclear protein balance, or monitoring mitochondrial morphology.

-

Alternative Inducible Systems: When feasible, consider using alternative inducible systems that do not rely on tetracycline-based antibiotics.

-

Data Interpretation: When interpreting data from experiments using doxycycline, the potential for confounding effects on mitochondrial function should be acknowledged and discussed.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 3. Complex Mitochondrial Dysfunction Induced by TPP+-Gentisic Acid and Mitochondrial Translation Inhibition by Doxycycline Evokes Synergistic Lethality in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondria as target to inhibit proliferation and induce apoptosis of cancer cells: the effects of doxycycline and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Doxycycline Impairs Mitochondrial Function and Protects Human Glioma Cells from Hypoxia-Induced Cell Death: Implications of Using Tet-Inducible Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of Mitochondrial Dysfunction and Oxidative Damage by Antibiotic Drug Doxycycline Enhances the Responsiveness of Glioblastoma to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Doxycycline Hyclate for Studying Gene Expression in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of doxycycline hyclate, a key reagent in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. These systems are powerful tools for controlling the timing and level of gene expression in mammalian cells, enabling precise investigation of gene function. This document outlines the underlying mechanisms, detailed experimental protocols, potential off-target effects, and critical considerations for the successful application of this technology.

Core Principles: The Tetracycline-Inducible Systems

The ability to conditionally express a gene of interest (GOI) is crucial for studying its function. Tetracycline-inducible systems, which are regulated by tetracycline or its more stable and potent analog, doxycycline, offer tight, reversible, and dose-dependent control over gene expression.[1][2] These systems are available in two main formats: the Tet-Off and Tet-On systems.

Tet-Off System: In this system, gene expression is constitutively active and is turned off in the presence of doxycycline. It relies on the tetracycline-controlled transactivator (tTA), a fusion protein composed of the tetracycline repressor (TetR) from E. coli and the VP16 activation domain from Herpes Simplex Virus. In the absence of doxycycline, tTA binds to the tetracycline response element (TRE) in the promoter of the target gene, driving its expression. When doxycycline is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thereby silencing gene expression.

Tet-On System: Conversely, in the Tet-On system, gene expression is induced, or turned on , by the addition of doxycycline. This system utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein can only bind to the TRE and activate transcription in the presence of doxycycline.[3] This "off-to-on" switch is often preferred to minimize any potential long-term effects of leaky gene expression.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

Materials:

-

This compound powder (e.g., Sigma-Aldrich D9891)

-

Sterile, nuclease-free water or DMSO

-

Sterile, light-blocking conical tubes or vials

-

Sterile 0.22 µm syringe filter[4]

Protocol:

-

Dissolution:

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking container.[4]

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[1] Doxycycline is light-sensitive.[4]

-

Aqueous solutions are not recommended for storage for more than one day.[6] DMSO stocks are more stable when stored frozen.[1]

-

Induction of Gene Expression in Mammalian Cells

The optimal doxycycline concentration and induction time should be determined empirically for each cell line and gene of interest.

Materials:

-

Mammalian cells stably or transiently expressing the Tet-inducible system components

-

Complete cell culture medium

-

This compound stock solution

Protocol:

-

Cell Seeding: Plate the cells at a density that will not lead to over-confluence during the induction period. For initial optimization, a 6-well plate format is recommended.

-

Doxycycline Addition:

-

The following day, replace the medium with fresh medium containing the desired final concentration of doxycycline.

-

A typical starting range for doxycycline concentration is 0.1-2 µg/mL (100-2000 ng/mL). However, concentrations as low as 10-100 ng/mL can be effective.[2][7]

-

It is crucial to perform a dose-response experiment to determine the minimal concentration of doxycycline that provides the desired level of gene expression while minimizing off-target effects.[2]

-

-

Incubation: Incubate the cells for the desired period. The time required for maximal gene expression can vary from 24 to 72 hours.[7][8] A time-course experiment is recommended for optimization.

-

Analysis: Harvest the cells for downstream analysis of mRNA (e.g., RT-qPCR) or protein (e.g., Western blot) expression.

Quantitative Data on Doxycycline Usage

The following tables summarize key quantitative data for the use of doxycycline in inducible systems.

Table 1: Recommended Doxycycline Concentrations and Induction Times

| Cell Line | Doxycycline Concentration (ng/mL) | Induction Time (hours) | Method of Analysis | Reference |

| ARPE-19 | 0 - 2000 | 24 | Western Blot | |

| HeLa | 0 - 2000 | 48 | Northern Blot | [8] |

| CHO | 0 - 10000 | 72 | SEAP Expression Assay | [9] |

| HEK-293 | 1000 - 10000 | 48 | qPCR | [10] |

Table 2: Cytotoxicity of Doxycycline in Various Cell Lines

| Cell Line | IC50 (µM) | Incubation Time (hours) | Assay | Reference |

| NCI-H446 (Lung Cancer) | 1.70 | 48 | MTT | [11] |

| A549 (Lung Cancer) | 1.06 | 48 | MTT | [11] |

| MCF-7 (Breast Cancer) | >50 | 48 | MTT | [12] |

| HeLa (Cervical Cancer) | >50 | 48 | MTT | [12] |

| L929 (Mouse Fibroblast) | ~400 µg/mL | 24 | Cell Viability |

Off-Target Effects and Mitigation Strategies

While a powerful tool, it is crucial to be aware of the potential off-target effects of doxycycline, even at concentrations commonly used for gene induction.[7][13]

Altered Cellular Metabolism

Doxycycline can significantly impact cellular metabolism, primarily by inhibiting mitochondrial protein synthesis.[13][14][15] This can lead to:

-

A shift towards a more glycolytic phenotype.[13]

-

Increased lactate production.[13]

-

Reduced oxygen consumption.[13]

These metabolic alterations can confound studies related to cellular energetics, mitochondrial function, and overall cell physiology.

Reduced Cell Proliferation

At concentrations as low as 1 µg/mL, doxycycline has been shown to reduce the proliferation rate of several human cell lines.[13] This effect should be considered when designing experiments that measure cell growth or viability.

Mitigation Strategies

To minimize the confounding effects of doxycycline, the following strategies are recommended:

-

Dose-Response Optimization: Use the lowest possible concentration of doxycycline that achieves the desired level of gene induction.[2]

-

Appropriate Controls:

-

Include a "vehicle-only" control (cells treated with the solvent used for the doxycycline stock solution).

-

Use a parental cell line (not containing the Tet-inducible construct) treated with doxycycline to assess the drug's effects on the cellular background.[16]

-

Consider a control cell line expressing an inert reporter gene (e.g., GFP) under the control of the Tet-inducible promoter to account for the effects of doxycycline in the context of the expression system.

-

-

Time-Course Analysis: Limit the duration of doxycycline exposure to the minimum time required to observe the desired phenotype.

Conclusion

This compound is an indispensable tool for the temporal and quantitative control of gene expression in mammalian cells. By understanding the principles of the Tet-inducible systems, adhering to rigorous experimental protocols, and being mindful of the potential off-target effects, researchers can harness the power of this technology to gain deeper insights into gene function. Careful optimization and the use of appropriate controls are paramount to ensure the validity and reproducibility of experimental findings.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. molbiolcell.org [molbiolcell.org]

- 3. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doxycycline Impairs Mitochondrial Function and Protects Human Glioma Cells from Hypoxia-Induced Cell Death: Implications of Using Tet-Inducible Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Research Applications of Doxycycline Hyclate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline hyclate, a semisynthetic tetracycline antibiotic, has emerged as a versatile tool in basic scientific research, extending far beyond its antimicrobial properties. Its ability to modulate key cellular processes has made it an invaluable compound for investigating a wide range of biological phenomena. This technical guide provides an in-depth overview of the core basic research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Inducible Gene Expression: The Tet-On/Tet-Off System

One of the most powerful applications of doxycycline in basic research is its role as a molecular switch in tetracycline-inducible (Tet) gene expression systems.[1][2] These systems, namely Tet-On and Tet-Off, allow for precise temporal and quantitative control of gene expression in eukaryotic cells and transgenic animals.[1][2][3] Doxycycline, a derivative of tetracycline, is the preferred effector molecule for these systems due to its high affinity for the Tet-repressor protein (TetR) and its derivatives, excellent tissue distribution, low toxicity, and a half-life of approximately 24 hours in cell culture.[4]

Mechanism of Action

The Tet systems are binary, consisting of a regulatory plasmid and a response plasmid. The regulatory plasmid expresses a tetracycline-controlled transactivator (tTA) in the Tet-Off system or a reverse tetracycline-controlled transactivator (rtTA) in the Tet-On system. The response plasmid contains the gene of interest (GOI) under the control of a tetracycline-responsive element (TRE).[2]

-

Tet-Off System: In the absence of doxycycline, tTA binds to the TRE and activates the transcription of the GOI. When doxycycline is added to the culture medium, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.[5]

-

Tet-On System: The rtTA protein can only bind to the TRE and activate transcription in the presence of doxycycline. Therefore, adding doxycycline to the system turns gene expression on.[2][5] The Tet-On system is generally preferred for its lower basal expression and rapid induction kinetics.

Experimental Protocol: Doxycycline-Inducible Gene Expression in Mammalian Cells (Tet-On System)

Objective: To induce the expression of a gene of interest (GOI) in a mammalian cell line stably expressing the Tet-On 3G system.

Materials:

-

Mammalian cell line stably expressing the Tet-On 3G transactivator and a GOI under the control of a TRE promoter.

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin). Ensure the FBS is tetracycline-free.

-

This compound stock solution (1 mg/mL in sterile deionized water, stored at -20°C and protected from light).[6]

-

Phosphate-buffered saline (PBS).

-

Reagents for downstream analysis (e.g., RNA extraction kit for RT-qPCR, lysis buffer for Western blotting).

Procedure:

-

Cell Seeding: Plate the stable cell line at a desired density in a multi-well plate (e.g., 6-well or 12-well) and allow the cells to adhere overnight.

-

Doxycycline Induction:

-

Prepare a fresh working solution of doxycycline in complete cell culture medium at the desired final concentration. A typical starting range is 1-1000 ng/mL.[7] For many modern Tet systems, concentrations as low as 100 ng/mL can be effective.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and GOI.[9]

-

Aspirate the old medium from the cells and replace it with the doxycycline-containing medium. Include a negative control group of cells cultured in medium without doxycycline.

-

-

Incubation: Incubate the cells for the desired induction period. Gene expression can typically be detected within 24 hours, with stronger effects often observed at 48 or 72 hours.[7] The half-life of doxycycline in cell culture is about 24 hours, so for longer induction periods, the medium should be replenished with fresh doxycycline every 48 hours.[10][11]

-

Harvesting and Analysis:

-

After the incubation period, wash the cells with PBS.

-

Harvest the cells for downstream analysis. For example, lyse the cells for protein extraction and subsequent Western blot analysis to detect the expressed protein of interest, or extract total RNA for RT-qPCR to quantify the transcript levels of the GOI.

-

Quantitative Data: Doxycycline Concentrations for Gene Induction

| Cell Line | Doxycycline Concentration | Induction Time | Notes |

| HeLa Tet-ORFeus | 6.3 - 100 ng/mL | 48 hours | Dose-dependent induction of L1 retrotransposition.[9] |

| CHO 111-134 | 50 ng/mL | 72 hours | Within the linear range of induction for GFP expression.[12] |

| HeLa M2PK | 100 ng/mL | 72 hours | Within the linear range of induction for luciferase activity.[12] |

| Hep3B/tet/p53-13 | 0.00001 - 1 µg/mL | Not specified | Dose-dependent regulation of p53 protein expression.[13] |

| Primary Neurons | 1 - 1000 ng/mL | 24 - 72 hours | Recommended range for achieving acceptable expression levels.[7] |

| Drosophila S2 cells | 100 ng/mL - 1 µg/mL | >24 hours | Commonly used concentration range. |

Inhibition of Matrix Metalloproteinases (MMPs)

Beyond its role in gene expression systems, doxycycline is a well-established inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[8][14] This inhibitory activity is independent of its antimicrobial properties and occurs at subantimicrobial concentrations.[15]

Mechanism of Action

Doxycycline inhibits MMPs through multiple mechanisms. It can directly chelate the zinc ion at the active site of the MMP, which is essential for its catalytic activity. Additionally, doxycycline can down-regulate the expression of various MMPs, including MMP-2, MMP-8, and MMP-9.[15][16] This down-regulation can occur at the transcriptional level, in part through the inhibition of the NF-κB signaling pathway.[15]

Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To assess the inhibitory effect of doxycycline on the activity of MMP-2 and MMP-9 secreted by cultured cells.

Materials:

-

Cell line of interest (e.g., TSC2-null mouse embryonic fibroblasts).[17]

-

Cell culture medium and supplements.

-

This compound.

-

Serum-free medium.

-

Gelatin zymography buffer components: Tris-HCl, NaCl, CaCl2, Brij-35.

-

SDS-PAGE reagents including gelatin (1 mg/mL).

-

Coomassie Brilliant Blue R-250 staining and destaining solutions.

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to near confluence.

-

Wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of doxycycline (e.g., 0.1, 1, 10, 100 µg/mL) for 24-48 hours.[17]

-

Collect the conditioned medium, which contains the secreted MMPs.

-

-

Protein Quantification: Determine the protein concentration of the conditioned medium to ensure equal loading.

-

Gelatin Zymography:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Load equal amounts of protein from the conditioned media (non-reducing conditions) and run the electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

-

Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

-

Quantify the band intensity using densitometry software.

-

Quantitative Data: Doxycycline Inhibition of MMPs

| MMP Target | IC50 | Cell Line/System | Notes |

| MMP-9 | 608 µM | In vitro (U-937 cell culture medium) | Minocycline and tetracycline were found to be more potent inhibitors.[4] |

| MMP-2 | - | TSC2-null MEFs and LAM cells | Doxycycline (10 and 100 µg/mL) decreased active MMP-2 levels.[17] |

| MMP-8, MMP-9 | - | LPS-induced PC3 cells | Doxycycline (5 µg/mL) down-regulated the expression of MMP-8 and MMP-9.[18] |

Modulation of Apoptosis and Autophagy

Doxycycline has been shown to influence programmed cell death (apoptosis) and cellular self-degradation (autophagy) in various cell types, particularly in cancer research.

Apoptosis Induction

Doxycycline can induce apoptosis in several cancer cell lines.[1][2] The mechanisms are multifaceted and can involve both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: Doxycycline can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm.[2] This, in turn, activates the caspase cascade, leading to apoptosis. Doxycycline has also been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins.[19]

-

Extrinsic Pathway: In some cell types, doxycycline can induce apoptosis through the Fas/FasL signaling pathway, leading to the activation of caspase-8.[5]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify doxycycline-induced apoptosis in a cancer cell line.

Materials:

-

Complete cell culture medium.

-

This compound.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of doxycycline (e.g., 10, 20, 40 µg/mL) for 48-96 hours.[2] Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Quantitative Data: Doxycycline Concentrations for Apoptosis Induction

| Cell Line | Doxycycline Concentration | Treatment Duration | Effect |

| PANC-1 (pancreatic cancer) | 20 µg/mL | 6 days | Complete cell death.[1] |

| PANC-1 (pancreatic cancer) | 40 µg/mL | 4 days | Complete cell death.[1] |

| H9 (cutaneous T-cell lymphoma) | 10 µg/mL | 48 hours | 14.2% late apoptotic cells.[2] |

| H9 (cutaneous T-cell lymphoma) | 40 µg/mL | 48 hours | 31.3% late apoptotic cells.[2] |

| Loach fin cells | 600 µmol/L | Not specified | Appearance of apoptotic bodies.[14] |

Autophagy Modulation

The effect of doxycycline on autophagy is context-dependent. In some cancer cells, doxycycline has been shown to inhibit autophagy by down-regulating the expression of autophagy markers like LC3-BI and LC3-BII.[15] In other contexts, particularly in combination with other drugs like rapamycin, doxycycline has been observed to induce autophagy and mitophagy.[20][21]

Experimental Protocol: Western Blot for Autophagy Markers (LC3B and p62)

Objective: To assess the effect of doxycycline on autophagy by measuring the levels of LC3B-II and p62.

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies against LC3B and p62/SQSTM1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of doxycycline for a specified time (e.g., 72 hours).[22]

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3B and p62.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction. Conversely, a decrease in the LC3B-II/LC3B-I ratio suggests inhibition of autophagy.

Quantitative Data: Doxycycline's Effect on Autophagy Markers

| Cell Line | Doxycycline Concentration | Treatment Duration | Effect on Autophagy Markers |

| MCF-7 (breast cancer) | 11.39 µM | 72 hours | Suppression of LC3-BI and LC3-BII protein levels.[22] |

| MDA-MB-468 (breast cancer) | 7.13 µM | 72 hours | Suppression of LC3-BI and LC3-BII protein levels.[22] |

| ZR75.1 (breast cancer) | 10 µM (with 50 ng/mL rapamycin) | 72 hours | Increased LC3-B-II/I ratio and decreased p62, indicating autophagy induction.[20][21] |

Neuroprotection and Anti-inflammatory Effects in the Nervous System

Doxycycline has garnered significant attention for its neuroprotective and anti-inflammatory properties in the context of various neurological disorders.

Neuroprotection

Doxycycline has been shown to exert neuroprotective effects in models of neurodegenerative diseases. It can promote the proliferation of neuronal cells and protect them from apoptosis induced by neurotoxins.[23] One proposed mechanism is the enhancement of the activation of the neuropeptide G-protein coupled receptor PAC1.[23]

Anti-inflammation and Microglia Modulation

In the central nervous system, doxycycline has been shown to reduce the number of microglia, the resident immune cells of the brain.[24] This anti-inflammatory effect can be beneficial in conditions where neuroinflammation is a contributing factor.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effect of doxycycline against a neurotoxin in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., Neuro2a).[23]

-

Complete cell culture medium.

-

This compound.

-

Neurotoxin (e.g., scopolamine).[23]

-

Reagents for cell viability assay (e.g., MTT, CellTiter-Glo).

Procedure:

-

Cell Seeding: Plate Neuro2a cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of doxycycline (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).[23]

-

Neurotoxin Challenge: Add the neurotoxin (e.g., scopolamine) to the wells, with and without doxycycline, and incubate for an additional period (e.g., 24-48 hours).

-

Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each condition.

Quantitative Data: Doxycycline in Neuroprotection and Microglia Reduction

| Application | Cell/Animal Model | Doxycycline Concentration/Dose | Effect |

| Neuroprotection | Neuro2a cells | 100 ng/mL | Protected against scopolamine-induced apoptosis.[23] |

| Neuroprotection (in vivo) | Mice | 100 µg/kg (long-term treatment) | Significant effect against scopolamine-induced amnesia.[23] |

| Microglia Reduction | Adult mice | Not specified (doses for gene expression control) | Reduced Iba1-expressing microglia after 4 weeks of treatment.[24] |

| Microglia Reduction | Purified microglia culture | 1 µg/mL | Reduced the density of microglia after 8 days.[24] |

| Neural Stem Cell Survival | H9 hESC-derived NSCs | 1 µg/mL | Prevented apoptotic cell death.[25] |

Conclusion

This compound is a remarkably versatile tool in the modern research laboratory. Its utility extends from the precise control of gene expression to the modulation of fundamental cellular processes such as matrix remodeling, apoptosis, autophagy, and neuro-inflammation. The information and protocols provided in this guide offer a solid foundation for researchers looking to harness the diverse capabilities of this multifaceted compound in their scientific investigations. As with any experimental tool, careful optimization of concentrations and treatment times is crucial to ensure robust and reproducible results.

References

- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 2. oncotarget.com [oncotarget.com]

- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Inducible Tet-Off Regulatable System: An In Vitro Method to Modulate Gene Expression in Cultured Cells Using Tetracycline-Off System [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. takarabio.com [takarabio.com]

- 11. takarabio.com [takarabio.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Establishment of a doxycycline-regulated cell line with inducible, doubly-stable expression of the wild-type p53 gene from p53-deleted hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative stress, autophagy, and apoptosis induced by doxycycline in loach fin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Doxycycline inhibits the cancer stem cell phenotype and epithelial-to-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.viamedica.pl [journals.viamedica.pl]

- 17. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Doxycycline exerted neuroprotective activity by enhancing the activation of neuropeptide GPCR PAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Doxycycline increases neurogenesis and reduces microglia in the adult hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Doxycycline Enhances Survival and Self-Renewal of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Doxycycline hyclate chemical structure and properties

An In-depth Technical Guide to Doxycycline Hyclate: Chemical Structure and Properties

Introduction

This compound is a broad-spectrum tetracycline antibiotic synthetically derived from oxytetracycline.[1][2] As a second-generation tetracycline, it exhibits a favorable toxicity profile compared to its predecessors and is widely used in the treatment of a variety of infections caused by gram-positive and gram-negative bacteria.[1] Its applications include treating acne, respiratory tract infections, sexually transmitted infections, and malaria prophylaxis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride hemiethanolate hemihydrate salt of doxycycline.[5] This salt form enhances its solubility in water compared to doxycycline monohydrate, which is a primary reason for its frequent use in pharmaceutical formulations.[2][5] The molecule has a high degree of lipid solubility and a low affinity for calcium binding.[2][6]

The chemical structure of this compound is characterized by a four-ring tetracyclic backbone with multiple chiral centers, making it a specific stereoisomer.[7]

Caption: Chemical structure of doxycycline with its hyclate salt components.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄N₂O₈ • HCl • 0.5H₂O • 0.5C₂H₆O or (C₂₂H₂₄N₂O₈∙HCl)₂∙C₂H₆O∙H₂O | [2] |

| Molecular Weight | 512.94 g/mol or 1025.89 g/mol | [2][5] |

| Appearance | Yellow, hygroscopic crystalline powder | [6][8] |

| Melting Point | ~201 °C 206-209 °C (decomposes) | [8][9] |

| pKa Values | 3.02-3.5, 7.7-7.97, 9.15-9.5 | [5][10] |

| Solubility | Freely soluble in water (50 mg/mL) and methanol. Sparingly soluble in ethanol. Insoluble in chloroform and ether. Soluble in DMSO. | [8][11] |

| UV Absorption (λmax) | 215, 267, 272, 348, 351 nm | [12] |

| Optical Rotation | -100° to -110° (c=1 in 0.01N methanolic HCl) | [13] |

Mechanism of Action

This compound exerts its primary antimicrobial effect through the inhibition of bacterial protein synthesis.[4][6] This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them, which allows the host's immune system to eliminate the pathogens.[4][14]

The mechanism involves the following key steps:

-

Binding to the 30S Ribosomal Subunit: Doxycycline binds with high affinity and reversibly to the 30S ribosomal subunit of bacteria.[3][6][15]

-

Blocking of Aminoacyl-tRNA: This binding physically obstructs the A site of the ribosome, preventing the association of aminoacyl-tRNA (aa-tRNA) with the mRNA-ribosome complex.[3][4]

-

Inhibition of Polypeptide Elongation: By blocking the incoming aa-tRNA, doxycycline effectively halts the addition of new amino acids to the growing polypeptide chain.[4]

-

Cessation of Protein Synthesis: The disruption of the elongation phase leads to a cessation of the production of essential proteins required for bacterial function and survival.[3]

Beyond its antibacterial properties, doxycycline also inhibits matrix metalloproteinases (MMPs), such as MMP-8, at sub-antimicrobial doses.[9][12][16] This anti-inflammatory effect is utilized in the treatment of conditions like periodontitis and rosacea.[4][17]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound [dailymed.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound Delayed Release: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. This compound | 24390-14-5 [chemicalbook.com]

- 9. This compound CAS#: 24390-14-5 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 24390-14-5 this compound, meet EP specifications AKSci I015 [aksci.com]

- 14. youtube.com [youtube.com]

- 15. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for Doxycycline Hyclate-Inducible Gene Expression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing doxycycline hyclate for the precise control of inducible gene expression in research and drug development settings. The protocols detailed below are designed to ensure robust and reproducible results with tetracycline-inducible (Tet-On/Tet-Off) systems.

Introduction to Doxycycline-Inducible Systems

Tetracycline-inducible systems are powerful tools for regulating gene expression in a controlled and reversible manner.[1][2][3] These systems, derived from the tetracycline resistance operon of E. coli, have been widely adapted for use in eukaryotic cells.[2][4] The two most common systems are the Tet-Off and Tet-On systems.[1][2]

-

Tet-Off System: In this system, gene expression is active in the absence of an effector, such as doxycycline (Dox). The tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and a viral activation domain (like VP16), binds to the tetracycline response element (TRE) in the promoter of the gene of interest, thereby activating transcription.[1][4] When doxycycline is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus shutting down gene expression.[1][4]

-

Tet-On System: Conversely, the Tet-On system activates gene expression only in the presence of doxycycline.[1][2] This system utilizes a reverse tetracycline-controlled transactivator (rtTA) that can only bind to the TRE and activate transcription when bound to doxycycline.[1][4] This system is often preferred for its direct cause-and-effect relationship between the addition of the inducer and gene activation.[1]

Doxycycline, a stable and less cytotoxic derivative of tetracycline, is the preferred effector molecule for both systems due to its high affinity for the TetR protein and its favorable pharmacokinetic properties.[1][2]

Key Considerations for Optimal Induction

Several factors can influence the efficiency and reproducibility of doxycycline-inducible gene expression. Careful optimization of these parameters is crucial for successful experiments.

-

Doxycycline Concentration: The optimal concentration of doxycycline can vary depending on the cell line, the specific inducible system being used, and the desired level of gene expression.[5] It is highly recommended to perform a dose-response experiment to determine the minimal concentration of doxycycline that provides the desired level of induction while minimizing potential off-target effects.[5][6][7][8]

-

Duration of Induction: The time required to achieve maximal gene expression can vary. Time-course experiments are recommended to determine the optimal induction period.[6]

-

Cell Line Variability: Different cell lines can exhibit varying sensitivities to doxycycline and may have different basal expression levels from the inducible promoter.[5] It is important to characterize the system in the specific cell line being used.

-